molecular formula C62H98N16O22 B8210758 Bpc 157

Bpc 157

Cat. No.: B8210758
M. Wt: 1419.5 g/mol
InChI Key: HEEWEZGQMLZMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Bpc 157 is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- isomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bpc 157 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound Bpc 157 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

The compound Bpc 157 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Bpc 157 involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Bpc 157
  • H-Gly-DL-Glu-DL-Pro-DL-Pro-DL-Pro-Gly-DL-Lys-DL-Pro-DL-Ala-DL-Asp-DL-Asp-DL-Ala-Gly-DL-Leu-DL-Val-NH₂
  • H-Gly-DL-Glu-DL-Pro-DL-Pro-DL-Pro-Gly-DL-Lys-DL-Pro-DL-Ala-DL-Asp-DL-Asp-DL-Ala-Gly-DL-Leu-DL-Val-OMe

Uniqueness

The uniqueness of This compound lies in its specific sequence and the presence of multiple DL-amino acids, which can confer unique structural and functional properties. This makes it a valuable compound for studying the effects of chirality and sequence variation on peptide behavior.

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]-5-[2-[2-[2-[[2-[[6-amino-1-[2-[[1-[[3-carboxy-1-[[3-carboxy-1-[[1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWEZGQMLZMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H98N16O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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